Vidofludimus: A Technical Guide to a Novel Dual-Action Dihydroorotate Dehydrogenase Inhibitor
Vidofludimus: A Technical Guide to a Novel Dual-Action Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus calcium (IMU-838) is an investigational, orally administered small molecule therapy demonstrating a unique dual mechanism of action as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and a potent activator of the nuclear receptor-related 1 (Nurr1).[1][2] This dual activity positions it as a promising next-generation therapeutic candidate for chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS) and inflammatory bowel disease (IBD), by combining targeted immunomodulation with potential neuroprotective effects.[3][4] Unlike first-generation DHODH inhibitors, Vidofludimus exhibits high selectivity, which is believed to contribute to its favorable safety and tolerability profile observed in clinical trials to date.[5] This technical guide provides an in-depth review of Vidofludimus, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as activated T and B lymphocytes.[3] Consequently, inhibiting DHODH selectively targets these pathogenic immune cells, inducing metabolic stress and modulating their activity without causing broad immunosuppression.[2]
Vidofludimus calcium is a new chemical entity that acts as a highly selective, next-generation DHODH inhibitor.[6] In addition to this primary mechanism, it has been identified as a first-in-class activator of Nurr1, a neuroprotective transcription factor, suggesting a potential to not only reduce inflammation but also to protect against neurodegeneration.[4] It is currently in late-stage clinical development for relapsing and progressive forms of multiple sclerosis and has been investigated for ulcerative colitis.[7][8]
Mechanism of Action
Vidofludimus employs a dual mechanism that addresses both the inflammatory and degenerative aspects of neuroimmunological diseases.
Selective DHODH Inhibition
The primary mechanism involves the potent and selective inhibition of the DHODH enzyme.
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Pyrimidine Starvation: By blocking DHODH, Vidofludimus prevents the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[2]
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Targeted Immunomodulation: Activated, rapidly proliferating T and B lymphocytes have a high demand for pyrimidines and are heavily reliant on the de novo pathway. Inhibition of DHODH leads to a state of "metabolic stress" in these specific cells, suppressing their proliferation and reducing the secretion of pro-inflammatory cytokines such as IL-17 and IFN-γ.[3][9]
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Immune System Preservation: Resting or memory immune cells, which utilize the pyrimidine salvage pathway, are largely unaffected. This selectivity allows for a targeted immunomodulatory effect without the broad immunosuppression associated with many traditional therapies.[1][8]
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Antiviral Effects: Many viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition has been shown to exert a direct antiviral effect, which may be beneficial in conditions like MS where Epstein-Barr virus (EBV) reactivation is implicated.[2]
Nurr1 Activation
A key differentiator for Vidofludimus is its ability to activate the transcription factor Nurr1.[1]
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Neuroprotection: Nurr1 plays a critical role in the development, survival, and function of neurons. Its activation is associated with mitigating neurotoxic mediators produced by microglia and astrocytes.[4]
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Anti-Neuroinflammatory Effects: By activating Nurr1, Vidofludimus may reduce the production of pro-inflammatory cytokines and reactive oxygen species within the central nervous system, contributing to a neuroprotective environment.[4] This mechanism is hypothesized to be responsible for the observed reductions in disability progression, independent of relapse activity.[10]
Quantitative Data Summary
Preclinical and Pharmacokinetic Data
| Parameter | Value | Species/System | Reference |
| DHODH Inhibition | |||
| Relative Potency vs. Teriflunomide | 2.6x more potent | Human DHODH | [9][11] |
| Potency vs. Rat DHODH | 7.5x lower than human | Rat DHODH | [9][11] |
| Potency vs. Mouse DHODH | 64.4x lower than human | Mouse DHODH | [9][11] |
| Nurr1 Activation | |||
| EC50 for Nurr1 | 0.4 (±0.2) µM | Gal4 hybrid reporter gene assay | [12] |
| EC50 for Nur77 | 3.1 (±0.7) µM | Gal4 hybrid reporter gene assay | [12] |
| EC50 for NOR1 | 2.9 (±0.9) µM | Gal4 hybrid reporter gene assay | [12] |
| Pharmacokinetics | |||
| Serum Half-Life (steady state) | ~30 hours | Human | [9] |
| Time to Steady State | 5-8 days | Human | [9] |
| Dosing Regimen | Once daily | Human | [9] |
Clinical Efficacy in Multiple Sclerosis (MS)
| Trial | Phase | Population | Key Findings | Reference |
| EMPhASIS | II | Relapsing-Remitting MS (RRMS) | MRI Lesions (24 wks): - 78% reduction (30 mg) vs. placebo- 74% reduction (45 mg) vs. placebo | [6][13] |
| Disability Worsening (144 wks OLE): - 92.3% free of 12-week CDW- 92.7% free of 24-week CDW | [14] | |||
| CALLIPER | II | Progressive MS (PMS) | 24-Week Confirmed Disability Worsening (CDW): - 20-24% relative risk reduction (overall PMS) vs. placebo- 30-33% relative risk reduction (PPMS subgroup) vs. placebo- 29% risk reduction in patients without Gd+ lesions | [10][15] |
Clinical Efficacy in Ulcerative Colitis (UC)
| Trial | Phase | Population | Key Findings | Reference |
| CALDOSE-1 | IIb | Moderate-to-Severe UC | Maintenance Phase (Week 50): - Clinical Remission: 61.5% (30 mg) vs. 27.8% (placebo)- Showed dose-linear increases in steroid-free remission and endoscopic healing. | [8][16][17] |
| Induction Phase (Week 10): - Did not meet primary endpoint, possibly due to corticosteroid interaction. In patients without concomitant steroids, clinical remission was 12% (VidoCa) vs 4% (placebo). | [13][17] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used in the evaluation of Vidofludimus and other DHODH inhibitors.
In Vitro DHODH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Principle: Recombinant human DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. Electrons from this reaction are transferred via coenzyme Q10 (CoQ10) to the indicator dye 2,6-dichloroindophenol (DCIP). The reduction of blue oxidized DCIP to a colorless form is monitored spectrophotometrically. The rate of absorbance decrease is proportional to DHODH activity.
Methodology:
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
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Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted) is diluted in assay buffer.
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Substrates: Dihydroorotic acid, Coenzyme Q10.
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Indicator: DCIP.
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Test Compound: Vidofludimus is serially diluted in DMSO.
-
-
Assay Procedure (96-well plate format):
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To each well, add 50 µL of assay buffer containing DHODH enzyme, CoQ10, and DCIP.
-
Add 1 µL of serially diluted Vidofludimus or DMSO (vehicle control).
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Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding 50 µL of dihydroorotic acid solution.
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Immediately measure the absorbance at 600-650 nm kinetically for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.
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Determine the percentage of inhibition for each Vidofludimus concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[18]
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T-Lymphocyte Proliferation Assay (MTT-Based)
This assay assesses the antiproliferative effect of Vidofludimus on activated T-cells.
Principle: Metabolically active, proliferating cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, proliferating cells and can be quantified by measuring its absorbance.
Methodology:
-
Cell Preparation:
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Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics).
-
-
Assay Procedure (96-well plate format):
-
Seed 1x10⁵ PBMCs per well in 100 µL of medium.
-
Add 50 µL of medium containing a T-cell mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) to stimulate proliferation. Wells with no mitogen serve as negative controls.
-
Add 50 µL of medium containing serially diluted Vidofludimus or vehicle control (DMSO). The final volume in each well is 200 µL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at room temperature in the dark.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from unstimulated cells.
-
Calculate the percentage of proliferation inhibition at each Vidofludimus concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting inhibition against inhibitor concentration.[19]
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Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for MS, used to evaluate the in vivo efficacy of therapeutic agents.
Principle: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization with myelin-derived antigens, such as myelin basic protein (MBP) or spinal cord homogenate, emulsified in Complete Freund's Adjuvant (CFA). This triggers a T-cell-mediated autoimmune response against the central nervous system, leading to inflammation, demyelination, and ascending flaccid paralysis that mimics aspects of MS.
Methodology:
-
Induction of EAE:
-
On Day 0, female Lewis rats (8-10 weeks old) are anesthetized.
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An encephalitogenic emulsion is prepared by mixing guinea pig spinal cord homogenate (or a specific myelin peptide like MBP) with CFA containing Mycobacterium tuberculosis.
-
Inject 100 µL of the emulsion intradermally, distributed across two sites on the back or into a hind footpad.
-
-
Treatment Protocol:
-
Animals are randomized into treatment and vehicle control groups.
-
Vidofludimus is formulated for oral gavage.
-
Treatment begins either prophylactically (e.g., from Day 0) or therapeutically (e.g., upon onset of clinical signs) and is administered once daily. The vehicle control group receives the formulation vehicle.
-
-
Clinical Assessment:
-
Animals are weighed and scored daily for clinical signs of EAE starting around Day 7 post-immunization.
-
A standard EAE scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis with forelimb weakness
-
5: Moribund or death
-
-
The primary endpoint is typically the cumulative disease score or the mean peak disease score.
-
-
Histopathological and Biomarker Analysis:
Conclusion
Vidofludimus calcium represents a significant advancement in the development of therapies for autoimmune and neurodegenerative diseases. Its dual mechanism of action, combining selective DHODH inhibition for targeted immunomodulation with Nurr1 activation for potential neuroprotection, offers a novel and comprehensive therapeutic strategy.[2][4] Preclinical data have established its superior potency over first-generation inhibitors, and robust results from Phase II clinical trials in both multiple sclerosis and ulcerative colitis have demonstrated meaningful clinical benefits in reducing inflammatory activity and slowing disability progression.[9][8][14] With a favorable pharmacokinetic and safety profile, Vidofludimus is a promising candidate poised to address the complex pathophysiology of these challenging diseases. Ongoing Phase III trials will be crucial in confirming its efficacy and safety for its potential role as a new standard of care.[7]
References
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- 2. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
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- 6. neurologylive.com [neurologylive.com]
- 7. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 8. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 [prnewswire.com]
- 9. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update - Immunic Therapeutics [imux.com]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 16. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lab13 [science.umd.edu]
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- 21. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ime.fraunhofer.de [ime.fraunhofer.de]
